molecular formula C10H13BrO2S B051402 (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane CAS No. 118780-12-4

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Cat. No. B051402
M. Wt: 277.18 g/mol
InChI Key: VQIHHPAQCBLSQG-UHFFFAOYSA-N
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Patent
US09139774B2

Procedure details

NaH (1.2 g, 20.5 mmol, 60% in mineral oil) was added to a dry THF (20 ml) solution of 4-bromobenzene thiol (3.0 g, 15.8 mmol) and reacted at room temperature for 10 minutes. Next, bromoacetaldehyde dimethyl acetal (2.8 mL, 23.7 mmol) was added to the mixture and reacted while being refluxed for two days.
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1.[CH3:11][O:12][CH:13]([O:16][CH3:17])[CH2:14]Br>C1COCC1>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([S:10][CH2:14][CH:13]([O:16][CH3:17])[O:12][CH3:11])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
COC(CBr)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
reacted
TEMPERATURE
Type
TEMPERATURE
Details
while being refluxed for two days
Duration
2 d

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)SCC(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.